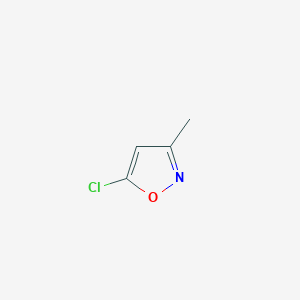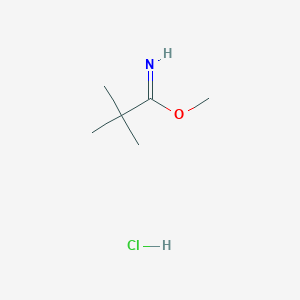
2,6-difluorobenzene-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluorobenzene-1,4-dicarboxylic acid, also known as 2,6-difluoroterephthalic acid, is a chemical compound with the molecular formula C8H4F2O4 and a molecular weight of 202.11 g/mol . It is a derivative of terephthalic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its high melting point of 306-307°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-difluorobenzene-1,4-dicarboxylic acid can be synthesized through various methods. One common synthetic route involves the fluorination of terephthalic acid derivatives. For instance, the reaction of terephthalic acid with fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of fluorinating agents, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-difluorobenzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Major Products
Substitution Reactions: Products include substituted benzene derivatives.
Esterification: Products are esters of this compound.
Reduction: Products include alcohols or aldehydes derived from the reduction of carboxylic acid groups.
Scientific Research Applications
2,6-difluorobenzene-1,4-dicarboxylic acid has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of high-performance materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,6-difluorobenzene-1,4-dicarboxylic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups (carboxylic acid and fluorine atoms). These interactions can influence various biochemical pathways and processes. For example, in enzyme studies, the compound can act as an inhibitor or activator by binding to the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Terephthalic Acid: The parent compound of 2,6-difluorobenzene-1,4-dicarboxylic acid, with hydrogen atoms instead of fluorine atoms.
2,5-Difluorobenzene-1,4-dicarboxylic Acid: A similar compound with fluorine atoms at the 2 and 5 positions.
2,6-Dichlorobenzene-1,4-dicarboxylic Acid: A compound with chlorine atoms instead of fluorine atoms at the 2 and 6 positions.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
2,6-difluoroterephthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLHLWHVHGVUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27074-10-8 |
Source


|
| Record name | 2,6-difluorobenzene-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Carbamic acid, N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B6597473.png)

![decahydrocyclohepta[c]pyrrole-1,3-dione](/img/structure/B6597499.png)



![tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate](/img/structure/B6597525.png)






![2-[4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B6597569.png)
